N-(4-(naphthalen-2-yl)thiazol-2-yl)isobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-(naphthalen-2-yl)thiazol-2-yl)isobutyramide” is a chemical compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The compound also contains a naphthalene moiety, which is a polycyclic aromatic hydrocarbon made up of two fused benzene rings .
Scientific Research Applications
Synthesis and Biological Evaluation
- A study described the synthesis and biological evaluation of a series of compounds, including aminothiazoles and thiazolylacetonitrile derivatives, for potential anti-inflammatory activities. These compounds were synthesized through cyclocondensation and screened for analgesic and anti-inflammatory studies, although the specific compound "N-(4-(naphthalen-2-yl)thiazol-2-yl)isobutyramide" was not directly mentioned, the related structural motifs were explored for their biological significance (Thabet et al., 2011).
Dyeing Performance and Characterization
- Another research focused on the synthesis, characterization, and dyeing performance of thiadiazole derivatives. This study highlighted the preparation of derivatives by reacting 2-amino-5-methyl-1,3,4-thiadiazole with chloroacetyl chloride, followed by cyclization with thiourea. Although not directly correlating to "this compound," it emphasizes the versatility of thiazole derivatives in applications beyond biological activities, such as in the dyeing of nylon fabrics (Malik et al., 2018).
Crystal Structure and Physical Parameters
- A novel compound closely related to the query, N-(2,6-dichlorophenyl)-4-(naphthalen-2-yl)-1,3-thiazol-2-amine, was synthesized and its crystal structure was elucidated. This research offers insights into the molecular structure, confirming its configuration via single-crystal X-ray diffraction, and explored physical parameters such as electrostatic potential and molecular orbitals, which could provide foundational knowledge for understanding the properties of "this compound" (GayathriB. et al., 2019).
Antimicrobial Efficacy
- The synthesis and antimicrobial efficacy of metal complexes derived from thiazole and 2-naphthaldehyde were explored, indicating potential applications in combating microbial infections. The synthesized compounds, including those related to the query compound structure, showed varying degrees of antibacterial and antifungal activities, suggesting the importance of structural modifications to enhance biological activities (Shambuling et al., 2015).
Future Directions
The future directions for the study of “N-(4-(naphthalen-2-yl)thiazol-2-yl)isobutyramide” and similar compounds likely involve further exploration of their biological activities and potential applications in medicine and other fields. The synthesis methods could also be optimized for better yield and purity .
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with peptide enzymes due to their ability to mimic the transition states of amines and esters in biological processes .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets by forming covalent bonds, leading to changes in the target’s function .
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways, including those involved in the synthesis of aminophosphonates .
Result of Action
Similar compounds have been known to inhibit peptide enzymes, which could potentially lead to various downstream effects .
Properties
IUPAC Name |
2-methyl-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-11(2)16(20)19-17-18-15(10-21-17)14-8-7-12-5-3-4-6-13(12)9-14/h3-11H,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJZUYGMWVPKOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC(=CS1)C2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.